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Cat. No.: B15599402

Get Quote

Welcome to the technical support center for the MAX8 fluorescent probe. This resource is

designed to help researchers, scientists, and drug development professionals troubleshoot

issues related to autofluorescence when using MAX8 in microscopy experiments.

Frequently Asked Questions (FAQs)
Q1: What is MAX8 and what is its primary application?

A1: MAX8 is a novel, high-quantum-yield fluorescent probe with an excitation maximum at 405

nm and an emission maximum at 450 nm. It is specifically designed for super-resolution

microscopy techniques such as STORM and PALM, enabling precise localization of target

molecules.

Q2: What is autofluorescence and why is it a problem with MAX8?

A2: Autofluorescence is the natural emission of light by biological structures or other materials

in your sample when they absorb light.[1][2] This becomes a significant issue when the

autofluorescence spectrum overlaps with that of your fluorescent probe. Since MAX8 emits in

the blue region of the spectrum, it is susceptible to interference from common endogenous

fluorophores like NADH and collagen, as well as fluorescence induced by aldehyde-based
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fixatives.[3][4] This can obscure the specific MAX8 signal, leading to a poor signal-to-noise

ratio.[5]

Q3: How can I determine if I have an autofluorescence problem?

A3: The most straightforward method is to prepare a control sample that includes all the

experimental steps (e.g., fixation, permeabilization) but omits the MAX8 probe.[6][7] If you

observe significant fluorescence in this unstained control sample when imaging with the MAX8
filter set, then autofluorescence is likely a contributing factor to your background signal.

Q4: What are the main sources of autofluorescence?

A4: Autofluorescence can originate from several sources:

Endogenous Molecules: Many biological molecules are naturally fluorescent, including

NADH, flavins, collagen, elastin, and lipofuscin.[1][3]

Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence

by cross-linking proteins.[2][8]

Media and Reagents: Some components of cell culture media (like phenol red and fetal

bovine serum) and mounting media can be fluorescent.[5][7]

Sample Processing: Heat and dehydration of samples can increase autofluorescence.[2]

Troubleshooting Guides
Guide 1: High Background Signal in the MAX8 Channel
This is the most common issue reported and is often due to high autofluorescence. Follow

these steps to diagnose and mitigate the problem.
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Caption: Troubleshooting workflow for high background signal.
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Step-by-Step Solutions
Optimize Sample Preparation:

Fixation: If using aldehyde-based fixatives, reduce the fixation time to the minimum

necessary for adequate preservation.[4] Consider using an organic solvent like chilled

methanol as an alternative fixative.[7]

Rinsing: Ensure thorough rinsing of the sample after fixation and before staining to remove

residual fixative.

Media: For live-cell imaging, switch to a phenol red-free medium before imaging.[9]

Chemical Quenching of Autofluorescence:

Sudan Black B: This is particularly effective for reducing lipofuscin-induced

autofluorescence.[10][11] (See Protocol 1)

Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though

results can be variable.[12] (See Protocol 2)

Photobleaching:

Exposing the sample to high-intensity light before staining can destroy endogenous

fluorophores.[13][14] (See Protocol 3)

Computational Approaches:

Spectral Unmixing: If your microscope is equipped for spectral imaging, you can

distinguish the emission spectrum of MAX8 from the broader autofluorescence spectrum.

[15][16] (See Protocol 4)

Guide 2: MAX8 Signal is Weak and Difficult to
Distinguish from Background
If the specific signal from MAX8 is low, the perceived background from autofluorescence will be

more pronounced.
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Caption: Relationship between signal, autofluorescence, and signal-to-noise ratio.

Step-by-Step Solutions
Optimize MAX8 Concentration: Titrate the concentration of the MAX8 probe to find the

optimal balance between signal intensity and non-specific binding.[17]

Choose the Right Fluorophore: While you are using MAX8, for multi-color experiments,

select other fluorophores that are spectrally distant from the common autofluorescence

range (e.g., in the far-red spectrum).[12][13]

Use Appropriate Imaging Settings:

Band-pass Filters: Use narrow band-pass filters to specifically collect the emission from

MAX8 and exclude as much of the broad autofluorescence signal as possible.[3]

Confocal Microscopy: If available, use a confocal microscope to reduce out-of-focus light,

which can contribute to background fluorescence.

Quantitative Data
Table 1: Spectral Characteristics of MAX8 and Common
Autofluorescent Species

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15599402/docs?utm_src=pdf-body-img#technical-support-center-max8-autofluorescence-in-microscopy
https://www.benchchem.com/product/b15599402/docs?utm_src=pdf-body#technical-support-center-max8-autofluorescence-in-microscopy
https://www.benchchem.com/product/b15599402/docs?utm_src=pdf-body#technical-support-center-max8-autofluorescence-in-microscopy
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://www.benchchem.com/product/b15599402/docs?utm_src=pdf-body#technical-support-center-max8-autofluorescence-in-microscopy
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://www.leica-microsystems.com/science-lab/life-science/learn-how-to-remove-autofluorescence-from-your-confocal-images/
https://www.benchchem.com/product/b15599402/docs?utm_src=pdf-body#technical-support-center-max8-autofluorescence-in-microscopy
https://blogs.cardiff.ac.uk/bioimaging/in-focus-cutting-through-the-fog-reducing-background-autofluorescence-in-microscopy/
https://www.benchchem.com/product/b15599402/docs?utm_src=pdf-body#technical-support-center-max8-autofluorescence-in-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599402?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorophore/Molec
ule

Typical Excitation
Max (nm)

Typical Emission
Max (nm)

Notes

MAX8 Probe 405 450

Susceptible to overlap

with blue/green

autofluorescence.

NAD(P)H 340-360 440-470

A primary source of

cellular

autofluorescence.[18]

Collagen 300-400 300-450
Abundant in

connective tissue.[12]

Elastin 350-450 420-520
Found in the

extracellular matrix.[3]

Lipofuscin 345-490 460-670

"Aging pigment" with a

very broad emission

spectrum.[19]

Aldehyde Fixatives ~370-450 ~450-550
Fixation-induced

fluorescence.[8]

Experimental Protocols
Protocol 1: Sudan Black B Staining to Reduce
Lipofuscin Autofluorescence
This protocol is effective for tissues with high levels of lipofuscin, such as brain or aged tissues.

[10][11]

Complete your standard immunofluorescence staining protocol for MAX8, including all

washes.

Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Ensure the solution is

well-mixed and filtered.[20]

Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.
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Briefly rinse the slides in 70% ethanol to remove excess SBB.

Wash the slides thoroughly with PBS three times for 5 minutes each.

Mount the coverslip with an appropriate mounting medium.

Protocol 2: Sodium Borohydride Treatment for
Aldehyde-Induced Autofluorescence
This method can help reduce autofluorescence caused by formaldehyde or glutaraldehyde

fixation.[14]

After fixation and permeabilization, wash the samples thoroughly with PBS.

Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution:

NaBH₄ is a reactive substance; handle with care in a well-ventilated area.[14]

Incubate the samples in the NaBH₄ solution for 15 minutes at room temperature.

Wash the samples three times with PBS, 5 minutes per wash, to remove any residual

NaBH₄.

Proceed with your standard staining protocol for MAX8.

Protocol 3: Photobleaching to Reduce General
Autofluorescence
This technique uses high-intensity light to destroy endogenous fluorophores before labeling.

[13][14]

Prepare your sample through fixation and permeabilization as required by your protocol.

Before incubating with the MAX8 probe, place the sample on the microscope stage.

Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury lamp or

high-power LED) for an extended period, ranging from 30 minutes to a few hours.[8][21] The

optimal time will need to be determined empirically.
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Proceed with your standard staining protocol for MAX8.

Protocol 4: Workflow for Spectral Unmixing
Spectral unmixing is a computational method to separate the MAX8 signal from the

autofluorescence background.[15][16]

Experimental Workflow for Spectral Unmixing

1. Acquire Lambda Stack
of MAX8-stained sample

3. Apply Linear Unmixing Algorithm

2. Acquire Reference Spectra

Unstained Sample
(Autofluorescence Spectrum)

MAX8-only Sample
(MAX8 Spectrum)

4. Generate Separated Images

MAX8 Channel Autofluorescence Channel

Click to download full resolution via product page

Caption: Workflow for spectral unmixing.

Acquire Reference Spectra:

Image an unstained control sample to capture the emission spectrum of the

autofluorescence.
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Image a sample stained only with MAX8 (if possible, on a non-autofluorescent substrate)

to get a pure spectrum for MAX8.

Acquire Lambda Stack: For your experimental sample, acquire a "lambda stack" or "spectral

stack," which is a series of images taken at different emission wavelengths.

Perform Linear Unmixing: Use the software associated with your microscope to perform

linear unmixing.[15][22] The software will use the reference spectra to calculate the

contribution of MAX8 and autofluorescence to the signal in each pixel of your lambda stack.

Analyze Separated Images: The output will be separate images for the MAX8 signal and the

autofluorescence, allowing for a much clearer view of your specific staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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